Triethylene glycol 4-methylbenzyl ether tosylate
Description
Chemical Identity:
Triethylene glycol 4-methylbenzyl ether tosylate (CAS 62921-74-8) is an organic compound with the molecular formula C₁₄H₂₄O₇S and a molecular weight of 336.401 g/mol . Its structure consists of a triethylene glycol chain (three repeating ethylene oxide units) linked to a 4-methylbenzyl group and a tosylate (p-toluenesulfonate) moiety. The tosylate group acts as a strong leaving group, making this compound highly reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
2-[2-[2-[(4-methylphenyl)methoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6S/c1-18-3-7-20(8-4-18)17-26-14-13-24-11-12-25-15-16-27-28(22,23)21-9-5-19(2)6-10-21/h3-10H,11-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDKHCQUUJQKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylene glycol 4-methylbenzyl ether tosylate typically involves the reaction of triethylene glycol with 4-methylbenzyl chloride in the presence of a base, followed by tosylation using p-toluenesulfonyl chloride. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Triethylene glycol 4-methylbenzyl ether tosylate undergoes various types of chemical reactions, including:
Substitution Reactions: The tosylate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding sulfonates.
Reduction Reactions: Reduction of the tosylate group can lead to the formation of the corresponding alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted ethers, sulfonates, and alcohols, depending on the type of reaction and reagents used.
Scientific Research Applications
Organic Synthesis
- Protecting Group : Triethylene glycol 4-methylbenzyl ether tosylate is primarily utilized as a protecting group for hydroxyl functionalities during chemical reactions. This allows for selective reactions without interference from hydroxyl groups, facilitating the synthesis of complex molecules.
- Substitution Reactions : The tosylate group can be readily substituted by nucleophiles, such as amines and alcohols, enabling the formation of diverse derivatives.
Pharmaceutical Development
- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound plays a crucial role in synthesizing intermediates that are pivotal in drug formulation. Its ability to undergo various chemical transformations makes it an essential reagent in pharmaceutical chemistry.
- Biologically Active Molecules : It is employed in the synthesis of biologically active compounds, contributing to the development of new therapeutic agents.
Biochemical Assays
- Reagent in Assays : this compound is used in biochemical assays to study enzyme activities and interactions due to its ability to form stable intermediates.
Cosmetic and Personal Care Products
- Formulation Agent : In the cosmetics industry, this compound is included in formulations for its emulsifying properties and ability to enhance product stability.
Case Study 1: Synthesis of Propargylated Compounds
A study demonstrated the use of this compound in synthesizing propargylated α-hydroxy acids. The compound was tosylated and subsequently reacted with propargyl alcohol to yield terminal alkyne-functionalized products, showcasing its effectiveness in complex organic transformations .
Case Study 2: Pharmaceutical Intermediates
In pharmaceutical research, this compound was utilized to synthesize intermediates for anti-inflammatory drugs. The compound's ability to undergo selective substitutions allowed for the efficient production of desired active ingredients .
Mechanism of Action
The mechanism of action of Triethylene glycol 4-methylbenzyl ether tosylate involves the formation of stable intermediates during chemical reactions. The tosylate group acts as a good leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction being carried out.
Comparison with Similar Compounds
Key Properties :
- Reactivity : The tosylate group enhances its utility as an intermediate in organic synthesis, particularly in pharmaceuticals and polymer chemistry.
- Applications : Primarily used in specialty chemical synthesis, where controlled release of the glycol ether moiety is required.
Comparison with Similar Compounds
Triethylene Glycol Monobenzyl Ether (CAS 55489-58-2)
Structural Differences :
- Lacks the tosylate group and 4-methyl substitution on the benzyl ring.
- Molecular formula: C₁₃H₂₀O₄ (lighter due to absence of sulfonate group).
Triethylene Glycol Monomethyl Ether (CAS 112-35-6)
Structural Differences :
- Contains a methyl ether group instead of the benzyl-tosylate system.
Triethylene Glycol Monobutyl Ether
Structural Differences :
- Features a butyl ether group instead of the aromatic benzyl-tosylate system.
Tetraethylene Glycol 4-tert-Butyl Benzyl Ether Tosylate (CAS 1688666-37-6)
Structural Differences :
- Contains a tetraethylene glycol chain (four ethylene oxide units) and a bulky tert-butyl group on the benzyl ring.
Data Table: Comparative Analysis
Research Findings and Trends
- Reactivity Hierarchy: Tosylate-containing compounds (e.g., 62921-74-8, 1688666-37-6) exhibit higher reactivity in substitution reactions than their non-tosylated counterparts.
- Market Demand: Glycol ethers with aromatic groups (e.g., benzyl) dominate in Europe and Asia for industrial applications, while alkyl ethers are preferred in North America for coatings .
Biological Activity
Triethylene glycol 4-methylbenzyl ether tosylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the tosylation of triethylene glycol derivatives. The process can be optimized to yield high purity and efficiency. For instance, a modified tosylation procedure using p-toluenesulfonyl chloride (TsCl) in anhydrous conditions has been reported, where the reaction is performed at low temperatures to minimize side reactions and byproduct formation .
Anti-Metastatic and Anti-Angiogenic Properties
Recent studies have highlighted the anti-metastatic and anti-angiogenic properties of triethylene glycol derivatives, including this compound. These compounds have been shown to inhibit key enzymes involved in cancer metastasis. Specifically, they target matrix metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling during tumor invasion. In vitro assays demonstrated that these compounds significantly reduce cell migration and invasion in various cancer cell lines .
The mechanism by which triethylene glycol derivatives exert their biological effects involves several pathways:
- Inhibition of MMPs : Binding to the active sites of MMP-2, MMP-7, and MMP-9 disrupts their activity, thereby reducing tumor cell invasion .
- Modulation of Vascular Endothelial Growth Factor (VEGF) : These compounds also downregulate VEGF expression, which is essential for angiogenesis. By disrupting the interaction between VEGF and its receptors, they inhibit new blood vessel formation essential for tumor growth .
- Reversal of Epithelial-Mesenchymal Transition (EMT) : The compounds promote an increase in extracellular matrix proteins while decreasing markers associated with EMT, such as vimentin and fibronectin .
Case Studies
- In Vitro Study on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that treatment with triethylene glycol derivatives resulted in a significant reduction in cell motility and invasiveness compared to untreated controls. This effect was attributed to the downregulation of MMPs and VEGF .
- Animal Model Studies : In vivo experiments using mouse models showed that administration of triethylene glycol derivatives led to a marked decrease in tumor size and metastasis compared to control groups. Histological analysis revealed reduced vascularization within tumors treated with these compounds .
Data Table: Biological Activities of Triethylene Glycol Derivatives
| Activity | Effect | Mechanism |
|---|---|---|
| Anti-Metastatic | Reduced cell migration | Inhibition of MMPs |
| Anti-Angiogenic | Decreased blood vessel formation | Downregulation of VEGF |
| EMT Reversal | Increased ECM proteins | Modulation of stress chaperone proteins |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
